Cas no 869355-20-4 (N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine)
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine Chemical and Physical Properties
Names and Identifiers
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- N4-乙酰基-5-甲基-5'-DMT-2'-甲氧基胞苷
- 5'-O-DMT-N4-Acetyl-2'-O-methyl-5-methyl-cytidine
- N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide
- N4-Acetyl-5'-O-(dimethoxytrityl)-5-methyl-2'-O-methylcytidine
- N4-Acetyl-5-methyl-5'-O-(4,4'-dimethoxytrityl)-2'-O-methyl-cytidine
- N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine
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- Inchi: 1S/C34H37N3O8/c1-21-19-37(33(40)36-31(21)35-22(2)38)32-30(43-5)29(39)28(45-32)20-44-34(23-9-7-6-8-10-23,24-11-15-26(41-3)16-12-24)25-13-17-27(42-4)18-14-25/h6-19,28-30,32,39H,20H2,1-5H3,(H,35,36,38,40)/t28-,29-,30-,32-/m1/s1
- InChI Key: AICFKYRNVVDUMK-PBAMLIMUSA-N
- SMILES: O1[C@H]([C@@H]([C@@H]([C@H]1COC(C1C=CC=CC=1)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC)O)OC)N1C(N=C(C(C)=C1)NC(C)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 45
- Rotatable Bond Count: 11
- Complexity: 1050
- XLogP3: 3.1
- Topological Polar Surface Area: 128
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N212445-2.5g |
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine |
869355-20-4 | 2.5g |
$ 1010.00 | 2022-06-03 | ||
| TRC | N212445-5g |
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine |
869355-20-4 | 5g |
$ 2060.00 | 2022-06-03 | ||
| TRC | N212445-10g |
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine |
869355-20-4 | 10g |
$ 3300.00 | 2022-06-03 |
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine Suppliers
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Somenath Panda,Kaushik Kundu,Anusha Basaiahgari,Sanjib Senapati,Ramesh L. Gardas New J. Chem., 2018,42, 7105-7118
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine
Research Briefing on N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine (CAS: 869355-20-4) and Its Applications in Chemical Biology and Medicine
N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine (CAS: 869355-20-4) is a chemically modified nucleoside that has garnered significant attention in the fields of chemical biology and pharmaceutical research. This compound is a key intermediate in the synthesis of oligonucleotides, particularly for therapeutic applications such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and messenger RNA (mRNA) therapeutics. The modifications, including the 2'-O-methyl and N4-acetyl groups, enhance the stability, nuclease resistance, and pharmacokinetic properties of the resulting oligonucleotides, making it a valuable building block for RNA-based therapeutics.
Recent studies have highlighted the role of N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine in the development of next-generation RNA therapeutics. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated that incorporating this modified nucleoside into siRNA sequences significantly improved their stability in serum and increased their potency in gene silencing assays. The 2'-O-methyl modification reduces immune stimulation and off-target effects, while the N4-acetyl group enhances the base-pairing specificity, contributing to the overall efficacy of the therapeutic oligonucleotides.
In addition to its applications in RNA therapeutics, N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine has been explored in the context of diagnostic tools and chemical probes. A study in Nature Chemical Biology (2022) utilized this compound to develop fluorescently labeled probes for tracking RNA dynamics in live cells. The probes exhibited high specificity and minimal cytotoxicity, enabling real-time monitoring of RNA-protein interactions and intracellular RNA localization. These advancements underscore the versatility of this modified nucleoside in both therapeutic and diagnostic applications.
The synthesis and scalable production of N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine have also been a focus of recent research. A paper in Organic Process Research & Development (2023) described an optimized synthetic route that improves yield and purity while reducing the environmental impact of the production process. This development is critical for meeting the growing demand for high-quality modified nucleosides in the pharmaceutical industry, particularly as RNA-based therapies continue to gain traction in clinical settings.
Looking ahead, the potential of N4-Acetyl-5'-O-DMT-2'-O-methyl-5-methylcytidine extends beyond current applications. Ongoing research is investigating its use in CRISPR-Cas9 systems, where modified nucleosides can enhance the stability and delivery of guide RNAs. Furthermore, its incorporation into mRNA vaccines, as demonstrated in preliminary studies, could improve the efficacy and durability of immune responses. As the field of RNA therapeutics evolves, this compound is poised to play a pivotal role in advancing innovative treatments for a wide range of diseases, including genetic disorders, cancers, and infectious diseases.
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